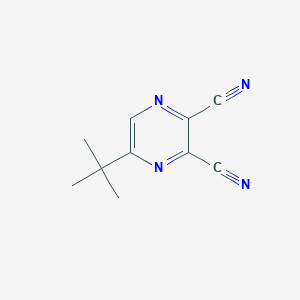

5-(Tert-butyl)pyrazine-2,3-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylpyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-10(2,3)9-6-13-7(4-11)8(5-12)14-9/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBXBPQXFZRCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C(=N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356288 | |

| Record name | 5-(tert-butyl)pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51440-69-8 | |

| Record name | 5-(tert-butyl)pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile

An In-Depth Technical Guide to 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern chemical research, the pyrazine ring system stands as a cornerstone, integral to fields ranging from medicinal chemistry to materials science.[1][2] Within this class, this compound represents a molecule of significant interest. As a dicyanopyrazine derivative, its electron-deficient nature makes it a valuable scaffold, particularly in applications like photoredox catalysis.[3] The strategic incorporation of a bulky tert-butyl group profoundly influences its physicochemical properties, enhancing solubility in organic solvents and providing steric hindrance that can be exploited to direct the regioselectivity of subsequent chemical transformations.[3]

This guide offers an in-depth examination of the physicochemical properties, synthesis, and potential applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Core Molecular Attributes and Physicochemical Profile

This compound is identified by the CAS Number 51440-69-8.[4] Its fundamental properties are summarized below.

Chemical Structure

The molecule features a pyrazine ring substituted with a tert-butyl group at position 5 and two nitrile (cyano) groups at positions 2 and 3.

Physicochemical Data Summary

The quantitative properties of this compound are crucial for planning its use in synthesis and material applications. The data, primarily derived from predictive models, are presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₄ | [4][5] |

| Molecular Weight | 186.21 g/mol | [4][5] |

| CAS Number | 51440-69-8 | [4] |

| Boiling Point | 344.2 ± 42.0 °C (Predicted) | [4] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [4] |

| SMILES | N#CC1=NC=C(C(C)(C)C)N=C1C#N | [5] |

Insight for the Researcher: The high predicted boiling point is characteristic of aromatic compounds with polar nitrile groups. The tert-butyl group enhances solubility in nonpolar organic solvents compared to the unsubstituted pyrazine-2,3-dicarbonitrile, a significant advantage for synthetic procedures and material processing.[3]

Synthesis and Elucidation

The construction of the this compound scaffold is a well-established process in heterocyclic chemistry.

Synthetic Pathway: Condensation Reaction

The primary route for synthesizing this compound involves the classical condensation reaction between 3,3-Dimethyl-2-oxobutanal and diaminomaleonitrile (DAMN).[3] This reaction efficiently forms the pyrazine ring system. Diaminomaleonitrile is a common precursor for producing pyrazine-2,3-dicarbonitrile derivatives.[6]

Experimental Protocol: Synthesis

This protocol provides a representative methodology for the laboratory-scale synthesis of the title compound.

Objective: To synthesize this compound via condensation.

Materials:

-

3,3-Dimethyl-2-oxobutanal

-

Diaminomaleonitrile (DAMN)

-

Ethanol (or a suitable solvent)

-

Glacial Acetic Acid (catalyst, optional)

-

Reaction flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq) in ethanol. Add a magnetic stir bar.

-

Addition of Reactant: To the stirring solution, add 3,3-Dimethyl-2-oxobutanal (1.0 eq). A slight molar excess of the more volatile component may be used to drive the reaction to completion.

-

Catalysis (Optional): Add a catalytic amount of glacial acetic acid to facilitate the condensation.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Spectral Characterization

While specific spectral data for this compound are not widely published in academic literature, commercial suppliers often provide access to NMR, HPLC, or LC-MS data upon request.[7] Structural confirmation relies on these key techniques.

-

¹H NMR: Would show a characteristic singlet for the tert-butyl protons and a singlet for the lone proton on the pyrazine ring.

-

¹³C NMR: Would reveal signals for the quaternary carbons of the tert-butyl group, the carbons of the pyrazine ring, and the characteristic signal for the nitrile carbons.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 186.21.

Protocol: Acquiring ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the proton spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling patterns to confirm the structure.

Applications in Research and Development

The unique combination of a bulky, solubilizing tert-butyl group and electron-withdrawing nitrile groups makes this compound a valuable intermediate.[3]

Sources

- 1. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-tert-butylpyrazine-2,3-dicarbonitrile CAS#: 51440-69-8 [m.chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 51440-69-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile (CAS Number: 51440-69-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Tert-butyl)pyrazine-2,3-dicarbonitrile is a substituted pyrazine derivative that holds significant promise as a versatile building block in medicinal chemistry and materials science. The presence of a bulky tert-butyl group and two reactive nitrile functionalities on the electron-deficient pyrazine core imparts unique solubility, reactivity, and electronic properties. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, key chemical transformations, and potential applications. Drawing upon data from closely related analogues, this document aims to equip researchers with the foundational knowledge to effectively utilize this compound in their research and development endeavors.

Introduction to the Pyrazine-2,3-dicarbonitrile Scaffold

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and functional materials.[1][2] Its derivatives are found in numerous FDA-approved drugs, including the anti-tuberculosis agent pyrazinamide, and exhibit a wide range of biological activities such as anticancer and antibacterial properties.[3][4] The introduction of two cyano groups at the 2 and 3 positions to form the pyrazine-2,3-dicarbonitrile core results in a highly electron-deficient system, making it a valuable component in materials for organic light-emitting diodes (OLEDs) and as a precursor to complex macrocycles like phthalocyanines.[3][5]

This compound (CAS 51440-69-8) is a member of this class, distinguished by the presence of a sterically demanding tert-butyl group. This substituent is known to enhance solubility in organic solvents and can be strategically employed to direct the regioselectivity of subsequent chemical modifications.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 51440-69-8 | [6] |

| Molecular Formula | C₁₀H₁₀N₄ | [7] |

| Molecular Weight | 186.21 g/mol | [7] |

| IUPAC Name | This compound | [8] |

| Predicted Boiling Point | 344.2 ± 42.0 °C | [9] |

| Predicted Density | 1.15 ± 0.1 g/cm³ | [9] |

| Appearance | (Predicted) Crystalline solid | - |

Synthesis and Characterization

The primary and most established route to this compound is the condensation reaction between an α-dicarbonyl compound and diaminomaleonitrile (DAMN).[3][5] In this specific case, the α-dicarbonyl precursor is 3,3-Dimethyl-2-oxobutanal.

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3,3-Dimethyl-2-oxobutanal

-

Diaminomaleonitrile (DAMN)

-

Ethanol or Acetic Acid (as solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve diaminomaleonitrile (1.0 eq.) in the chosen solvent (e.g., ethanol).

-

To this solution, add 3,3-Dimethyl-2-oxobutanal (1.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Rationale: The condensation reaction is typically acid- or self-catalyzed and proceeds via the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine. The use of an inert atmosphere can be beneficial to prevent unwanted side reactions.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not publicly available, the expected spectroscopic data can be inferred from the analysis of closely related compounds, such as 5-(t-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile.[5]

¹H NMR Spectroscopy:

-

A singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the lone proton on the pyrazine ring.

-

A singlet in the aliphatic region (δ 1.4-1.6 ppm) integrating to nine protons, characteristic of the tert-butyl group.

¹³C NMR Spectroscopy:

-

Signals for the two nitrile carbons (C≡N) are expected in the range of δ 113-117 ppm.

-

Aromatic carbons of the pyrazine ring would appear between δ 130-160 ppm.

-

The quaternary carbon of the tert-butyl group is anticipated around δ 35-40 ppm, and the methyl carbons around δ 30 ppm.

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile groups.

-

C-H stretching vibrations for the tert-butyl group just below 3000 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrazine ring in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 186.

-

A significant fragment ion at m/z 171, corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent, is also anticipated.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the pyrazine ring and the reactivity of the two nitrile groups.

Reactions of the Nitrile Groups

The electron-withdrawing pyrazine ring enhances the electrophilicity of the nitrile carbons, making them susceptible to nucleophilic attack.[2]

-

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxamides and subsequently to carboxylic acids.

-

Reduction: The nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Reaction with Organometallics: Grignard reagents can add to the nitrile groups to form ketones after hydrolysis of the intermediate imine.[2]

-

Cyclotetramerization: Pyrazine-2,3-dicarbonitriles are key precursors for the synthesis of porphyrazines, a class of phthalocyanine analogues. The template-catalyzed cyclotetramerization of this compound would lead to the formation of tetra-tert-butyl-substituted porphyrazines, which are expected to have enhanced solubility.[3][9]

Caption: Potential reaction pathways for this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a compound of interest in several areas of chemical research.

Medicinal Chemistry

The pyrazine-2,3-dicarbonitrile scaffold is present in molecules with demonstrated biological activity. Derivatives have been investigated for their potential as:

-

Antimicrobial Agents: Closely related pyrazine-dicarbonitrile compounds have shown promising activity against Mycobacterium tuberculosis.[8]

-

Enzyme Inhibitors: The pyrazine core is a common feature in various kinase inhibitors used in cancer therapy.[5] The dinitrile functionality can act as a hydrogen bond acceptor, contributing to binding at the active site of target proteins.

-

Herbicides: Some pyrazine derivatives have been shown to inhibit photosynthetic electron transport, suggesting potential applications in agriculture.[8]

The tert-butyl group can be advantageous in drug design by improving metabolic stability and modulating the pharmacokinetic profile of a lead compound.

Materials Science

The electron-deficient nature of the dicyanopyrazine ring makes it an attractive component for functional organic materials.

-

Organic Electronics: Pyrazine-based compounds are utilized in the development of materials for OLEDs and solar cells.[3][5]

-

Photoredox Catalysis: The dicyanopyrazine core can act as a potent photoredox catalyst, facilitating a variety of organic transformations under visible light.[8]

-

Precursors to Macrocycles: As previously mentioned, this compound is a valuable precursor for synthesizing soluble phthalocyanine and porphyrazine analogues. The tert-butyl groups can prevent the aggregation that often plagues these large macrocyclic compounds, improving their processability for applications in thin-film electronics or as soluble catalysts.[6]

Safety and Handling

No specific safety data sheet for this compound is publicly available. However, based on its structure as a nitrile-containing heterocyclic compound, standard laboratory safety precautions should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a valuable and versatile chemical building block with significant potential in both medicinal chemistry and materials science. Its synthesis from readily available starting materials, combined with the unique properties conferred by the tert-butyl group and the reactive nitrile functionalities, makes it an attractive target for further investigation. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a solid foundation for researchers to explore its synthesis, reactivity, and potential applications, drawing upon established knowledge of related pyrazine-2,3-dicarbonitrile systems.

References

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 51440-69-8|this compound|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile: Synthesis, Spectroscopic Characterization, and Structural Analysis

This technical guide provides a comprehensive overview of 5-(tert-butyl)pyrazine-2,3-dicarbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While an experimentally determined crystal structure for this specific molecule is not publicly available, this document will delve into its synthesis, detailed spectroscopic characterization, and a comparative analysis of its probable molecular structure, drawing upon crystallographic data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical scaffold.

Introduction: The Significance of the Pyrazine-2,3-dicarbonitrile Core

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous biologically active molecules and functional materials.[1][2] The pyrazine-2,3-dicarbonitrile moiety, in particular, is known for its electron-deficient nature, which imparts unique electronic and chemical properties.[3] These properties make it a valuable component in the design of novel therapeutics, including anticancer and antimicrobial agents, as well as in the development of materials with applications in photoredox catalysis.[3][4] The introduction of a bulky tert-butyl group at the 5-position of the pyrazine ring is anticipated to significantly influence the molecule's solubility, steric hindrance, and crystal packing, thereby modulating its biological activity and material properties.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction of an α-dicarbonyl compound with diaminomaleonitrile. This established method provides a reliable pathway to the target molecule.

Experimental Protocol: Condensation Reaction

Reactants:

-

3,3-Dimethyl-2-oxobutanal (tert-butylglyoxal)

-

Diaminomaleonitrile (DAMN)

-

Solvent (e.g., Ethanol, Acetic Acid)

Procedure:

-

Dissolve diaminomaleonitrile in a suitable solvent (e.g., ethanol).

-

To this solution, add an equimolar amount of 3,3-dimethyl-2-oxobutanal.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent cyclization.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

-

Purification is commonly achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Causality of Experimental Choices: The choice of a protic solvent like ethanol or the use of an acid catalyst facilitates the imine formation and subsequent cyclization and aromatization steps. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

Spectroscopic and Physicochemical Characterization

In the absence of single-crystal X-ray diffraction data, the structural elucidation of this compound relies on a combination of spectroscopic techniques and physicochemical property predictions.

| Property | Data / Predicted Value | Source |

| Molecular Formula | C₁₀H₁₀N₄ | [5][6] |

| Molecular Weight | 186.21 g/mol | [5][6] |

| Boiling Point (Predicted) | 344.2 ± 42.0 °C | [5] |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | [5] |

| SMILES | N#CC1=NC=C(C(C)(C)C)N=C1C#N | [6] |

| NMR, HPLC, LC-MS, UPLC | Data available | [7] |

Table 1: Physicochemical Properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The expected ¹H NMR spectrum would show a singlet for the pyrazine ring proton and a singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum would display distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons, the carbons of the pyrazine ring, and the nitrile carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key vibrational bands would include the C≡N stretching frequency for the nitrile groups, typically in the range of 2220-2260 cm⁻¹, and various C-H and C=N stretching and bending vibrations characteristic of the substituted pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 186.21 g/mol .

Structural Analysis and Comparison with Analogues

While the crystal structure of this compound has not been reported, valuable insights can be gained by examining the crystal structures of closely related compounds, such as 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles.[8][9] The crystal structures of 5,6-diphenylpyrazine-2,3-dicarbonitrile and 5,6-dimethylpyrazine-2,3-dicarbonitrile have also been determined, providing further comparative data.[10][11][12]

Based on these related structures, the pyrazine ring in this compound is expected to be essentially planar. The bulky tert-butyl group will likely influence the crystal packing, potentially leading to intermolecular interactions that differ from those observed in less sterically hindered analogues. In the crystal structure of 5,6-diphenylpyrazine-2,3-dicarbonitrile, π-π stacking interactions between the pyrazine and phenyl rings are observed.[10] The presence of the non-aromatic tert-butyl group will preclude such interactions at that position, possibly leading to a different packing motif dominated by other weak intermolecular forces.

Computational modeling, such as Density Functional Theory (DFT), can provide further insights into the optimized geometry, electronic properties, and vibrational frequencies of the molecule.[13][14][15] Such studies on related pyrazine derivatives have been used to correlate molecular structure with biological activity.[13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-tert-butylpyrazine-2,3-dicarbonitrile CAS#: 51440-69-8 [m.chemicalbook.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 51440-69-8|this compound|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,6-Diphenylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5,6-Dimethyl-pyrazine-2,3-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Molecular weight and formula of 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile

An In-Depth Technical Guide to 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the core characteristics, synthesis, and application of this compound, a versatile heterocyclic building block. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the compound's utility.

Core Compound Profile and Physicochemical Properties

This compound (CAS No. 51440-69-8) is a substituted dicyanopyrazine. The pyrazine ring, a nitrogen-containing heterocycle, is a well-established scaffold in medicinal chemistry and functional materials.[1][2] The presence of two cyano (-CN) groups makes the pyrazine ring highly electron-deficient, a key feature influencing its reactivity and applications, particularly in photoredox catalysis.[3] The tert-butyl group significantly impacts the molecule's physical properties, notably enhancing its solubility in common organic solvents and providing steric bulk that can be strategically exploited in synthesis.[3]

A summary of its key quantitative data is presented below.

| Property | Value | Source |

| CAS Number | 51440-69-8 | [4][5][6] |

| Molecular Formula | C₁₀H₁₀N₄ | [4][5][6] |

| Molecular Weight | 186.21 g/mol | [4][5][6] |

| Predicted Boiling Point | 344.2 ± 42.0 °C | [6] |

| Predicted Density | 1.15 ± 0.1 g/cm³ | [6] |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [5] |

Synthesis Pathway and Experimental Protocol

The established method for synthesizing this compound is a direct and efficient condensation reaction. This approach is a cornerstone of pyrazine chemistry, valued for its reliability and modularity.

Mechanistic Rationale

The synthesis involves the reaction between 3,3-Dimethyl-2-oxobutanal (a tert-butyl substituted α-ketoaldehyde) and diaminomaleonitrile (DAMN).[3] This is a classic condensation reaction that proceeds via the formation of Schiff base intermediates, followed by cyclization and subsequent aromatization (often through oxidation by air or a mild oxidant) to yield the stable pyrazine ring. The choice of DAMN is critical; its two amino groups provide the necessary nitrogen atoms for the heterocycle, while the two nitrile groups remain as key functional handles on the final product. The tert-butyl group from the ketoaldehyde is installed directly onto the pyrazine core in a single, regioselective step.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating analytical checks to ensure reaction completion and product purity.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diaminomaleonitrile (1.0 eq).

-

Add a suitable solvent, such as ethanol or methanol, to dissolve the DAMN.

-

Causality: Ethanol is a common choice as it effectively dissolves both reactants and is easily removed post-reaction.

-

-

Addition of Reactant:

-

Slowly add 3,3-Dimethyl-2-oxobutanal (1.0 eq) to the stirring solution at room temperature.

-

Causality: A slow addition helps to control any potential exotherm and ensures a homogenous reaction mixture.

-

-

Reaction Execution:

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Causality: Refluxing provides the necessary activation energy for the condensation and cyclization steps. The reaction is typically open to the air, which facilitates the final oxidation to the aromatic pyrazine ring.

-

-

Product Isolation and Workup:

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification and Validation:

-

Purify the crude product using column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and confirm the absence of impurities. The expected molecular ion peak in mass spectrometry should correspond to its molecular weight (186.21 g/mol ).

-

Applications in Research and Development

The unique combination of a bulky, solubilizing tert-butyl group and electron-withdrawing nitrile functions makes this compound a valuable intermediate.

Medicinal Chemistry

The pyrazine-2,3-dicarbonitrile scaffold is a known pharmacophore. Derivatives have demonstrated significant biological activities, including:

-

Antimicrobial Properties: Certain compounds within this class have been evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[3]

-

Enzyme Inhibition: The pyrazine core is present in several approved drugs, highlighting its acceptance as a biologically relevant scaffold.[2] The dinitrile functionality can act as a hydrogen bond acceptor or be chemically modified to interact with biological targets.

-

Herbicide Development: Related structures are known inhibitors of photosynthetic electron transport (PET), indicating potential applications in agrochemical research.[3]

Materials Science

The strong electron-accepting nature of the dicyanopyrazine core is central to its use in functional materials.

-

Photoredox Catalysis: Dicyanopyrazines can function as potent photoredox catalysts, using visible light to facilitate a variety of organic transformations.[3]

-

Precursor for Macrocycles: The dinitrile groups are ideal precursors for the synthesis of more complex structures like phthalocyanines and other macrocycles.[3] The tert-butyl group enhances the solubility of these often-intractable larger molecules, improving their processability for applications in electronics or as soluble catalysts.[3]

-

Polymer Chemistry: This molecule can be incorporated into polymer backbones as a monomer to impart specific thermal, mechanical, or electronic properties derived from the bulky side group and the electron-deficient ring.[3]

Application Pathways Diagram

Caption: Key application pathways for this compound.

Safety, Handling, and Storage

As with all nitrile-containing compounds, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place (2-8°C) to prevent degradation.[5]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block. The tert-butyl group provides crucial solubility and steric control, while the dicyanopyrazine core offers a reactive, electron-deficient platform. These features make it an exceptionally useful intermediate for developing novel therapeutics, advanced functional materials, and specialized agrochemicals. Its straightforward synthesis and versatile reactivity ensure its continued relevance in diverse fields of chemical research and development.

References

-

Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation , National Institutes of Health (NIH). [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine , National Institutes of Health (NIH). [Link]

-

5,6-Dimethylpyrazine-2,3-dicarbonitrile , National Institutes of Health (NIH). [Link]

-

ChemInform Abstract: An Easy Route for the Synthesis of Pyrazine-2,3-dicarbonitrile 5,6-Bis-substituted Derivatives Using a Palladium Catalyst , ResearchGate. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery , MDPI. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Synthesis of Advanced Phthalocyanine Analogues Using 5-(tert-butyl)pyrazine-2,3-dicarbonitrile

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the synthesis of tetrapyrazinoporphyrazines, a class of phthalocyanine aza-analogs, using 5-(tert-butyl)pyrazine-2,3-dicarbonitrile as the core precursor. The introduction of pyrazine rings and bulky tert-butyl peripheral groups imparts unique and highly desirable physicochemical properties, including enhanced solubility and modified electronic characteristics. This guide delves into the underlying chemical principles, provides detailed, field-tested protocols for both metallated and metal-free species, and outlines robust characterization methodologies.

Scientific Rationale & Strategic Overview

Phthalocyanines (Pcs) and their structural analogues are robust macrocyclic compounds renowned for their intense color, thermal stability, and versatile electronic properties. Their applications are extensive, ranging from industrial pigments to advanced materials in photovoltaics, chemical sensing, and photodynamic therapy (PDT).[1][2] The functionality of a phthalocyanine is profoundly influenced by its peripheral substituents and the metal ion coordinated within its central cavity.

1.1. The Role of Peripheral Substitution

Strategic substitution on the periphery of the macrocycle is the primary method for fine-tuning its properties. Bulky groups, such as the tert-butyl moiety, serve a critical function: they sterically hinder intermolecular π-π stacking. This disruption of aggregation dramatically increases the solubility of the macrocycle in common organic solvents, a crucial factor for solution-phase processing, characterization, and biomedical applications.[3] Unlike unsubstituted phthalocyanines, which are notoriously insoluble, tert-butyl-substituted variants are readily soluble in solvents like toluene, THF, and chloroform.[3]

1.2. The Pyrazine Advantage: Aza-Analogs

Replacing the benzene rings of a standard phthalocyanine with pyrazine rings results in a class of compounds known as tetrapyrazinoporphyrazines (TPyzPzs).[4] The nitrogen atoms in the pyrazine rings are electron-withdrawing, which significantly alters the electronic structure of the macrocycle. This leads to:

-

Modified Redox Potentials: The electron-deficient nature makes TPyzPzs stronger acceptors compared to conventional phthalocyanines.[4]

-

Shifted Absorption Spectra: The Q-band, the characteristic long-wavelength absorption peak, is typically blue-shifted in pyrazine-fused derivatives compared to their benzo-fused counterparts.[5]

-

Enhanced Photophysical Properties: These aza-analogs have demonstrated high triplet quantum yields, a key property for efficient singlet oxygen generation in PDT.[6]

This compound is an ideal precursor that combines both of these strategic advantages: the solubility-enhancing tert-butyl group and the electronically-modifying pyrazine core.[7]

Caption: General reaction scheme for metallated TPyzPz synthesis.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitrile compounds can be toxic; handle with care.

Protocol 1: Synthesis of Zinc(II) Tetra(5-tert-butylpyrazino)porphyrazine

This protocol describes a reliable method for synthesizing the diamagnetic zinc complex, which is ideal for characterization by NMR.

A. Materials & Equipment

-

This compound (4.0 mmol, 745 mg)

-

Anhydrous Zinc(II) Acetate (1.1 mmol, 202 mg)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (~5 drops)

-

2-(Dimethylamino)ethanol (DMAE) (15 mL)

-

Methanol, Water, THF, Hexane

-

Three-neck round-bottom flask (100 mL) with reflux condenser, magnetic stirrer, and nitrogen inlet

-

Heating mantle with temperature controller

-

Filtration apparatus (Büchner funnel)

-

Column chromatography setup (Silica gel)

B. Step-by-Step Procedure

-

Setup: Assemble the three-neck flask with a condenser and nitrogen inlet. Add this compound, anhydrous zinc(II) acetate, and a magnetic stir bar to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of nitrogen, add DMAE (15 mL) and DBU (~5 drops) via syringe.

-

Reaction: Heat the mixture with stirring to 160 °C. The solution will initially be a pale suspension.

-

Self-Validation Checkpoint: Within 1-2 hours, the reaction mixture should develop an intense dark green or blue-green color, indicating the formation of the porphyrazine macrocycle.

-

-

Reaction Monitoring: Maintain the temperature for 12-18 hours. The reaction can be monitored by taking a small aliquot, diluting it in THF, and checking for the appearance of a strong Q-band absorption around 650-700 nm via UV-Vis spectroscopy.

-

Work-up: Cool the reaction mixture to room temperature. Pour the dark slurry into 100 mL of a 1:1 mixture of water and methanol.

-

Precipitation & Filtration: Stir the suspension for 30 minutes to allow the crude product to fully precipitate. Collect the dark green solid by vacuum filtration.

-

Washing: Wash the solid on the filter extensively with water, followed by methanol, until the filtrate runs clear. This removes residual DMAE, DBU, and unreacted starting materials.

-

Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

C. Purification

-

Column Chromatography: The most effective purification method is silica gel column chromatography.

-

Slurry Loading: Dissolve or suspend the crude product in a minimal amount of a 1:1 mixture of THF and dichloromethane. Adsorb this onto a small amount of silica gel, and evaporate the solvent.

-

Elution: Load the dried silica onto a prepared column. Elute with a gradient solvent system, starting with hexane:THF (e.g., 20:1) and gradually increasing the polarity to pure THF. The desired product typically elutes as a vibrant green-blue band.

-

Solvent Removal: Collect the pure fractions and remove the solvent under reduced pressure to yield the final product as a shiny, dark green-blue solid.

Characterization & Data Analysis

Proper characterization is essential to confirm the structure and purity of the synthesized TPyzPz.

| Technique | Purpose | Expected Result for Zinc(II) Tetra(5-tert-butylpyrazino)porphyrazine |

| UV-Vis Spectroscopy | Confirm macrocycle formation and assess aggregation. | Intense Q-band (~680-695 nm) and a Soret (B) band (~350-380 nm) in a non-aggregating solvent like THF. [8] |

| FT-IR Spectroscopy | Verify completion of cyclotetramerization. | Disappearance of the sharp C≡N stretch from the precursor (around 2230-2240 cm⁻¹). [9] |

| ¹H NMR Spectroscopy | Confirm chemical structure and purity. | Sharp singlet for the tert-butyl protons (~1.5-1.7 ppm) and a singlet for the pyrazine protons (~9.0-9.5 ppm). Integral ratios should be consistent. |

| MALDI-TOF MS | Determine exact molecular weight. | A strong peak corresponding to the calculated molecular mass [M]⁺ of C₄₀H₄₀N₁₆Zn. |

| Elemental Analysis | Confirm elemental composition. | Calculated values for C, H, N should match experimental values within ±0.4%. |

digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontcolor="#202124"];A[label="1. Reaction Setup\n(Precursor + Metal Salt in Flask)", fillcolor="#F1F3F4"]; B[label="2. Add Solvent (DMAE) + Base (DBU)\nUnder Inert Atmosphere", fillcolor="#F1F3F4"]; C [label="3. Heat to 160°C\n(12-18 hours)", fillcolor="#FBBC05"]; D [label="4. Cool to RT & Precipitate\n(in Water/Methanol)", fillcolor="#F1F3F4"]; E [label="5. Filter & Wash Solid", fillcolor="#F1F3F4"]; F [label="6. Purify via Column Chromatography\n(Silica, Hexane/THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Characterization\n(UV-Vis, NMR, MS, IR)", shape="Mdiamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B[color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"];

}

Caption: A streamlined workflow for TPyzPz synthesis and analysis.

Concluding Remarks & Applications

The use of this compound provides a robust and reliable pathway to a sophisticated class of phthalocyanine analogues. The resulting tetra(5-tert-butylpyrazino)porphyrazines possess high solubility and unique electronic properties, making them prime candidates for a variety of high-tech applications:

-

Photodynamic Therapy (PDT): Their strong absorption in the far-red region of the spectrum and ability to generate singlet oxygen make them promising photosensitizers for cancer treatment. [4][6]* Molecular Electronics: These molecules can be incorporated into covalent organic frameworks (COFs) or used as semiconductors in organic field-effect transistors (OFETs) due to their defined structure and tunable redox properties. [10][11][12]* Non-linear Optics: The extended π-conjugated system can give rise to significant non-linear optical (NLO) properties, useful in optical limiting and data processing applications.

This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize and explore this exciting class of functional macrocycles.

References

-

Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry - ACS Publications. [Link]

-

π-Extended Pyrazinepyrene-Fused Zinc Phthalocyanines: Synthesis and Excited-State Charge Separation Involving Coordinated C60. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Metal-free and metal porphyrazines derived from tetra-nitrile derivative. ResearchGate. [Link]

-

Tetrapyrazinoporphyrazines and Their Metal Derivatives. Part I: Synthesis and Basic Structural Information. ResearchGate. [Link]

-

Fluorescence properties and quantum-chemical modeling of tert-butyl-substituted porphyrazines: Structural and ionization effect. PubMed. [Link]

-

Different peripheral substituted phthalocyanines: Synthesis, characterization, aggregation behavior, antioxidant and antibacterial activity. ResearchGate. [Link]

-

The synthesis and characterization of new metal-free and metalloporphyrazine containing macrobicyclic moieties. Semantic Scholar. [Link]

-

Syntheses and Functional Properties of Phthalocyanines. PubMed Central. [Link]

-

Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. PubMed Central. [Link]

-

Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. PubMed Central. [Link]

-

Unveiling Electronic Properties in Metal-Phthalocyanine-Based Pyrazine-Linked Conjugated Two-Dimensional Covalent Organic. SciSpace. [Link]

-

Novel A₃B-type tert-butyl-substituted tribenzodiazepinoporphyrazine: synthesis, spectral properties and DFT study. PubMed. [Link]

-

Unveiling Electronic Properties in Metal-Phthalocyanine-Based Pyrazine-Linked Conjugated Two-Dimensional Covalent Organic Frameworks. PubMed. [Link]

-

Unveiling Electronic Properties in Metal–Phthalocyanine-Based Pyrazine-Linked Conjugated Two-Dimensional Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

-

Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies on In(III) Mono- and Heteropentanuclear Complexes. MDPI. [Link]

Sources

- 1. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Unveiling Electronic Properties in Metal-Phthalocyanine-Based Pyrazine-Linked Conjugated Two-Dimensional Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile as a Versatile Precursor for the Synthesis of Novel Porphyrazines

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 5-(tert-butyl)pyrazine-2,3-dicarbonitrile in the synthesis of tetra-tert-butylated pyrazinoporphyrazines. Porphyrazines (Pzs), synthetic analogues of porphyrins, are a class of macrocycles with significant potential in materials science and medicine, particularly as photosensitizers in Photodynamic Therapy (PDT). The introduction of tert-butyl groups onto the periphery of the porphyrazine macrocycle enhances solubility in organic solvents and modulates photophysical properties, making these derivatives highly attractive for research and development. This document outlines the strategic synthesis of a magnesium(II) porphyrazine complex via a template-mediated Linstead macrocyclization, followed by demetallation to yield the metal-free ligand. Detailed protocols for synthesis, purification, and characterization are provided, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of Substituted Porphyrazines

Porphyrazines (Pzs), also known as tetraazaporphyrins, are structurally related to phthalocyanines and porphyrins, featuring a highly conjugated 18-π electron aromatic system. This core structure is responsible for their intense absorption in the visible region of the electromagnetic spectrum, a key characteristic for applications in photodynamic therapy (PDT) and as functional dyes.[1][2][3][4] The therapeutic window for PDT typically utilizes light in the far-red region (650-800 nm) to maximize tissue penetration. The electronic properties, and thus the absorption spectra, of porphyrazines can be finely tuned by introducing substituents at the periphery of the macrocycle.[5]

The tert-butyl group is a particularly strategic substituent. Its bulky, non-polar nature significantly disrupts intermolecular aggregation (π-stacking), a common issue with planar macrocycles that often leads to fluorescence quenching and poor solubility. Consequently, tert-butylated porphyrazines exhibit enhanced solubility in common organic solvents, facilitating their processing, purification, and formulation for biological studies.[6]

This compound serves as an ideal A-B type precursor for constructing porphyrazines where each peripheral pyrazine ring is monosubstituted. The cyclotetramerization of four such units leads to a symmetrically substituted macrocycle, tetra(5-tert-butylpyrazino)porphyrazine, a promising candidate for next-generation photosensitizers.

The Precursor: this compound

A thorough understanding of the starting material is critical for successful synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 51440-69-8 | N/A |

| Molecular Formula | C₁₀H₁₀N₄ | N/A |

| Molecular Weight | 186.21 g/mol | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Boiling Point | 344.2 ± 42.0 °C (Predicted) | N/A |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | N/A |

Handling and Safety

As with all dinitrile compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and nitrile gloves are mandatory.

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.

-

Skin Contact: Avoid contact. May cause skin irritation.

-

Ingestion: Harmful if swallowed.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthetic Strategy: The Linstead Macrocyclization

The formation of the porphyrazine macrocycle is achieved through a template-mediated cyclotetramerization of the dinitrile precursor, a method pioneered by Sir R. Patrick Linstead.[7] In this approach, a metal ion or metal alkoxide acts as a template, organizing four dinitrile molecules in a conformation that facilitates the final ring-closing reaction. For the synthesis of magnesium(II) porphyrazines, magnesium alkoxides, such as magnesium(II) butoxide, are highly effective.[6][8][9] The reaction is typically performed in a high-boiling alcohol, like n-butanol, under reflux conditions.

The overall synthetic workflow involves three key stages:

-

Template Synthesis: Formation of the magnesium(II) tetra(5-tert-butylpyrazino)porphyrazine complex.

-

Demetallation: Removal of the central magnesium ion to yield the metal-free porphyrazine.

-

Purification: Chromatographic separation of the desired product from starting materials and side products.

Figure 1: General workflow for the synthesis and purification of tetra(5-tert-butylpyrazino)porphyrazine.

Detailed Experimental Protocols

Protocol 1: Synthesis of Magnesium(II) Tetra(5-tert-butylpyrazino)porphyrazine [Mg(TBPzPz)]

This protocol is based on the established Linstead method adapted for pyrazine-dicarbonitrile precursors.[6][8]

Rationale: Magnesium(II) butoxide, prepared in situ from magnesium turnings and n-butanol, serves as the templating agent. The high boiling point of n-butanol (118 °C) provides the necessary thermal energy to overcome the activation barrier for the cyclotetramerization reaction. A catalytic amount of iodine is often used to activate the surface of the magnesium turnings.

Reagents & Equipment:

-

This compound (4.0 mmol, 745 mg)

-

Magnesium turnings (2.0 mmol, 48.6 mg)

-

Anhydrous n-butanol (25 mL)

-

Iodine (1 crystal)

-

Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Catalyst Preparation: To the three-neck flask under a nitrogen atmosphere, add the magnesium turnings, the crystal of iodine, and 15 mL of anhydrous n-butanol.

-

Heat the mixture to reflux with vigorous stirring. The solution will turn colorless as the magnesium reacts to form magnesium(II) butoxide. This typically takes 2-4 hours.

-

Precursor Addition: Once the magnesium has fully reacted, allow the solution to cool slightly. Add the this compound, followed by the remaining 10 mL of n-butanol to rinse the flask walls.

-

Reaction: Heat the reaction mixture back to reflux. The solution will gradually turn from yellow to a deep green or dark blue color as the porphyrazine complex forms. Maintain reflux for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature. The crude product may precipitate. Remove the solvent under reduced pressure.

-

The dark solid residue is the crude Mg(TBPzPz). This material can be carried forward to the demetallation step or purified separately by column chromatography (Silica gel, eluting with a gradient of hexanes/dichloromethane).

Protocol 2: Synthesis of Metal-Free Tetra(5-tert-butylpyrazino)porphyrazine [H₂-TBPzPz]

Rationale: A moderately strong acid is required to displace the central magnesium ion. p-Toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) are commonly used.[6] The protonated porphyrazine is then neutralized to yield the stable metal-free macrocycle.

Reagents & Equipment:

-

Crude Mg(TBPzPz) from Protocol 1

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10 eq.) or Trifluoroacetic acid (TFA) (1 mL)

-

Dichloromethane (DCM, 50 mL)

-

Saturated sodium bicarbonate solution

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude Mg(TBPzPz) in 50 mL of DCM.

-

Acidification: Add p-TsOH·H₂O (or slowly add TFA) to the solution. Stir at room temperature for 2-4 hours. The color of the solution will likely change from blue/green to a more olive or brown hue, indicating demetallation.

-

Neutralization: Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with water (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude metal-free porphyrazine (H₂-TBPzPz).

Protocol 3: Purification by Column Chromatography

Rationale: Column chromatography is the standard method for purifying porphyrins and their analogues. Silica gel is the most common stationary phase. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired porphyrazine product.

Reagents & Equipment:

-

Crude H₂-TBPzPz

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Hexanes, Dichloromethane (DCM), Chloroform

-

Chromatography column and collection tubes

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry packing method with hexanes.

-

Sample Loading: Dissolve the crude H₂-TBPzPz in a minimal amount of DCM or chloroform and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.

-

Elution: Begin eluting with 100% hexanes to remove highly non-polar impurities.

-

Gradually increase the polarity of the eluent. A typical gradient might be from 100% hexanes to a 1:1 mixture of hexanes:DCM.

-

The desired porphyrazine will move down the column as a distinct colored band (typically green or purple). Collect the fractions containing this band.

-

Analysis: Monitor the collected fractions by thin-layer chromatography (TLC). Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified H₂-TBPzPz as a dark, crystalline solid.

Characterization of Tetra(5-tert-butylpyrazino)porphyrazine

Thorough characterization is essential to confirm the structure and purity of the final product.

Figure 2: Key methods for the characterization of the final product.

¹H NMR Spectroscopy

-

tert-Butyl Protons: A sharp, intense singlet is expected around 1.3-1.5 ppm , integrating to 36 protons (4 x 9H). This signal's sharpness, even in a large macrocycle, is due to the free rotation of the tert-butyl group.

-

Pyrazine Protons: A singlet corresponding to the four protons on the pyrazine rings should appear in the aromatic region, likely downfield around 8.5-9.5 ppm .

-

Inner Core Protons (NH): For the metal-free base (H₂-Pz), the two inner protons on the pyrrolic nitrogens are highly shielded by the aromatic ring current and will appear as a broad singlet far upfield, typically between -2 to -4 ppm .[10][11]

UV-Vis Spectroscopy

The electronic absorption spectrum is a hallmark of porphyrazine compounds and confirms the formation of the extended π-conjugated system. The spectrum is dominated by two main features:

| Band | Typical Wavelength (nm) | Origin |

| Soret Band (B-Band) | ~350 - 400 nm | S₀ → S₂ transition (intense) |

| Q-Band | ~600 - 700 nm | S₀ → S₁ transition (less intense) |

For pyrazinoporphyrazines, the Q-band is typically observed around 650-680 nm.[6][12] In the metal-free base, the Q-band is often split into multiple peaks due to the lower D₂h symmetry compared to the D₄h symmetry of the metallated species.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often using MALDI-TOF, is used to confirm the molecular weight of the synthesized porphyrazine. The expected monoisotopic mass for H₂-TBPzPz (C₄₀H₄₂N₁₆) should be observed, confirming the successful tetramerization of four precursor units.

Applications in Drug Development: A Photosensitizer for PDT

Porphyrazines are considered second-generation photosensitizers for PDT.[1] The mechanism of PDT involves three components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[1]

-

Administration: The photosensitizer, such as H₂-TBPzPz, is administered and preferentially accumulates in tumor tissue.

-

Activation: The tumor is irradiated with light corresponding to the photosensitizer's Q-band absorption maximum. This excites the photosensitizer from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The molecule then undergoes intersystem crossing to a longer-lived triplet state (T₁).

-

Energy Transfer: In the triplet state, the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).

-

Cell Death: Singlet oxygen rapidly reacts with cellular components, inducing oxidative stress and triggering apoptotic or necrotic cell death pathways, leading to tumor destruction.[1]

The strong absorption of tert-butylated pyrazinoporphyrazines in the far-red region of the spectrum, coupled with their enhanced solubility and potential for high singlet oxygen quantum yields, makes them exceptionally promising candidates for further investigation in preclinical PDT studies.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functional porphyrazine macrocycles. The protocols outlined in this application note provide a robust and reproducible pathway to access tetra(5-tert-butylpyrazino)porphyrazine through a classic Linstead macrocyclization. The resulting macrocycle, with its enhanced solubility and favorable photophysical properties, is well-suited for a range of applications, most notably as a potent photosensitizer for photodynamic therapy. This guide provides researchers, chemists, and drug development professionals with the foundational knowledge and practical steps required to synthesize and characterize these promising compounds for further innovation.

References

- This reference is not available.

- This reference is not available.

-

Kou, J., Dou, D., & Yang, L. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. Oncotarget, 8(46), 81591–81603. [Link]

-

Kou, J., Dou, D., & Yang, L. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. Oncotarget, 8(46), 81591-81603. [Link]

- This reference is not available.

-

Kou, J., Dou, D., & Yang, L. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. ResearchGate. [Link]

- This reference is not available.

- This reference is not available.

-

Kou, J., Dou, D., & Yang, L. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. Semantic Scholar. [Link]

-

Al-Raqa, S. Y., Al-Trawneh, M. M., & El-Khatatneh, A. N. (2022). Metallic Porphyrazine Networks: Synthesis, as Well as Thermal and Optical Properties for Accelerating the Oxidation of Thiols to Their Disulfides. Polymers, 14(12), 2390. [Link]

- This reference is not available.

-

Szczolko, W., Czernek, K., Dutkiewicz, Z., & Goslinski, T. (2024). Magnesium(II) Porphyrazine with Thiophenylmethylene Groups-Synthesis, Electrochemical Characterization, UV-Visible Titration with Palladium Ions, and Density Functional Theory Calculations. Molecules, 29(15), 3610. [Link]

-

Rahimi, R., & Hambali, O. (2012). Investigation of Tetra(p-carboxyphenyl)porphyrin in Monomer and Aggregation Forms by UV-Vis, 1H NMR, 13C NMR and SEM Spectroscopy. Asian Journal of Chemistry, 24(10), 4401-4404. [Link]

-

Donzello, M. P., Capobianco, G., Pettiti, I., Ercolani, C., & Stuzhin, P. A. (2019). Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies on In(III) Mono- and Heteropentanuclear Complexes. Molecules, 24(17), 3062. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Burankova, T. V., Berezina, G. P., Semeikin, A. S., & Koifman, O. I. (2022). Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. Molecules, 27(24), 8696. [Link]

- This reference is not available.

Sources

- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Porphyrin photosensitizers in photodynamic therapy and its applications | Semantic Scholar [semanticscholar.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Magnesium(II) Porphyrazine with Thiophenylmethylene Groups-Synthesis, Electrochemical Characterization, UV–Visible Titration with Palladium Ions, and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Applications of 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile in Materials Science: A Technical Guide

Introduction: The Strategic Advantage of the Tert-butyl Moiety on the Pyrazine Core

5-(Tert-butyl)pyrazine-2,3-dicarbonitrile is a highly versatile aromatic nitrile precursor that has garnered significant interest in the field of advanced materials. Its unique molecular architecture, characterized by the electron-deficient pyrazine ring and the sterically demanding tert-butyl group, offers a compelling combination of properties for the rational design of novel functional materials. The dinitrile functionality serves as a reactive handle for the construction of larger, conjugated macrocycles, while the tert-butyl group imparts crucial processability and photophysical characteristics.

The primary role of this compound in materials science is as a specialized building block. The bulky tert-butyl substituent provides significant steric hindrance, which can be strategically employed to control the regioselectivity of subsequent reactions. Furthermore, it dramatically enhances the solubility of the resulting materials in common organic solvents, a critical advantage for their synthesis, purification, and deposition in thin-film device fabrication. This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of soluble pyrazino[2,3-b]porphyrazines and its potential as a linker in metal-organic frameworks (MOFs).

I. Synthesis of Soluble Octakis(tert-butyl)pyrazino[2,3-b]porphyrazines

The most prominent application of this compound is in the synthesis of pyrazino[2,3-b]porphyrazines, which are structural analogues of phthalocyanines. The replacement of the benzene rings in the phthalocyanine macrocycle with pyrazine rings leads to materials with distinct electronic and photophysical properties. The presence of the tert-butyl groups on the periphery of the macrocycle is instrumental in overcoming the poor solubility that often plagues unsubstituted phthalocyanines, thereby enabling their characterization in solution and their application in areas such as nonlinear optics, sensing, and photodynamic therapy.

The synthesis proceeds via a metal-templated cyclotetramerization reaction, where four molecules of the dinitrile precursor arrange around a central metal ion to form the macrocyclic framework.

Causality Behind Experimental Choices:

-

Choice of Solvent: High-boiling point alcohols such as n-pentanol or n-hexanol are typically employed to provide the necessary thermal energy for the reaction to proceed to completion.

-

Role of the Base: A strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial to deprotonate the alcohol, forming an alkoxide which acts as the initiator for the cyclization cascade.

-

Metal Template: The choice of the metal salt (e.g., Zn(OAc)₂, Mg(OAc)₂) determines the central metal ion in the final porphyrazine complex, which in turn significantly influences its photophysical and electrochemical properties.

Experimental Protocol: Synthesis of Zinc(II) Octakis(tert-butyl)pyrazino[2,3-b]porphyrazine

Materials:

-

This compound

-

Zinc(II) acetate (Zn(OAc)₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

n-Pentanol

-

Methanol

-

Chloroform

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 g, 5.37 mmol), zinc(II) acetate (0.29 g, 1.34 mmol), and n-pentanol (20 mL).

-

Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 mL) to the reaction mixture.

-

Heat the mixture to reflux (approximately 138°C) and maintain for 24 hours under a positive pressure of inert gas. The color of the reaction mixture will gradually turn dark green.

-

After 24 hours, allow the mixture to cool to room temperature.

-

Precipitate the crude product by adding methanol (50 mL) to the reaction mixture.

-

Collect the solid by vacuum filtration and wash thoroughly with methanol to remove unreacted starting materials and high-boiling solvent residues.

-

Dry the crude product in a vacuum oven.

-

Purify the crude product by column chromatography on silica gel using chloroform as the eluent. The desired product will elute as a dark green band.

-

Collect the green fraction and remove the solvent under reduced pressure to yield the Zinc(II) Octakis(tert-butyl)pyrazino[2,3-b]porphyrazine as a dark green solid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of Zinc(II) Octakis(tert-butyl)pyrazino[2,3-b]porphyrazine.

Photophysical Properties and Data

The resulting octakis(tert-butyl)pyrazino[2,3-b]porphyrazines exhibit characteristic photophysical properties that are of great interest for various applications. The strong π-π* transitions in the macrocycle give rise to intense absorption bands, most notably the Q-band in the visible region. The position of this band is sensitive to the central metal ion and the solvent environment. The tert-butyl groups, by mitigating aggregation, allow for the observation of strong fluorescence, a property often quenched in unsubstituted phthalocyanines in solution.

| Property | Zinc(II) Octakis(tert-butyl)pyrazino[2,3-b]porphyrazine |

| UV-Vis Absorption (Q-band, in CHCl₃) | ~680 - 700 nm |

| Molar Extinction Coefficient (ε) | > 10⁵ L mol⁻¹ cm⁻¹ |

| Fluorescence Emission (in CHCl₃) | ~700 - 720 nm |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 |

| Solubility | High in common organic solvents (chloroform, THF, toluene) |

Note: The exact values can vary depending on the specific metal center and solvent.

II. Potential Application as a Linker in Metal-Organic Frameworks (MOFs)

While the primary application of this compound is in the synthesis of porphyrazines, its rigid structure and the presence of nitrogen atoms in the pyrazine ring make it a promising candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the pyrazine ring can coordinate to metal ions, forming a porous, crystalline network. The tert-butyl groups would project into the pores of the MOF, potentially influencing the framework's hydrophobicity and its affinity for specific guest molecules.

Rationale for MOF Synthesis:

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. The choice of solvent, temperature, and reaction time are critical parameters that control the nucleation and growth of the MOF crystals.

Diagram of a Hypothetical MOF Structure:

Caption: Conceptual representation of a 2D MOF layer with pyrazine-based linkers.

General Protocol for Solvothermal MOF Synthesis

Materials:

-

This compound

-

A suitable metal salt (e.g., Zinc nitrate, Copper nitrate)

-

Dimethylformamide (DMF) or Diethylformamide (DEF)

-

Small glass vials or a Teflon-lined autoclave

-

Programmable oven

Procedure:

-

In a small glass vial, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

-

In a separate vial, dissolve this compound (0.1 mmol) in the same solvent (5 mL).

-

Combine the two solutions in a larger vial or a Teflon-lined autoclave.

-

Seal the vessel tightly.

-

Place the vessel in a programmable oven and heat to a specific temperature (typically between 80°C and 150°C) for a period of 24 to 72 hours.

-

After the reaction is complete, allow the vessel to cool slowly to room temperature.

-

Crystals of the MOF may have formed on the walls or at the bottom of the vessel.

-

Carefully collect the crystals and wash them with fresh solvent to remove any unreacted starting materials.

-

The crystals can then be dried and characterized using techniques such as single-crystal X-ray diffraction to determine their structure and porosity.

Conclusion and Future Outlook

This compound stands out as a valuable and versatile precursor in materials science. Its primary application in the synthesis of highly soluble pyrazino[2,3-b]porphyrazines has paved the way for the development of new materials with tailored photophysical properties for a range of applications. The enhanced processability afforded by the tert-butyl groups is a key enabler for the integration of these materials into functional devices.

Furthermore, the potential of this molecule as a linker in the design of novel MOFs opens up exciting avenues for research in areas such as gas storage, separation, and catalysis. The unique electronic nature of the pyrazine ring and the steric influence of the tert-butyl groups could lead to MOFs with unprecedented properties and functionalities. As the demand for advanced materials with precisely controlled properties continues to grow, the strategic use of well-designed molecular building blocks like this compound will undoubtedly play a pivotal role in shaping the future of materials science.

References

Application Note & Protocol: Synthesis of Vanadyl Octa-(4-tert-butylphenyl)tetrapyrazinoporphyrazine

Introduction: The Significance of Substituted Vanadyl Tetrapyrazinoporphyrazines

Vanadyl octa-(4-tert-butylphenyl)tetrapyrazinoporphyrazine is a highly conjugated macrocyclic compound belonging to the family of phthalocyanine analogues. The incorporation of a vanadyl (VO²⁺) core imparts unique paramagnetic properties, making it a subject of interest in materials science, particularly for applications in spintronics and as a contrast agent in magnetic resonance imaging.[1][2][3][4] The peripheral substitution with eight 4-tert-butylphenyl groups enhances the solubility of the otherwise poorly soluble tetrapyrazinoporphyrazine core in common organic solvents, facilitating its processing and characterization.[5] Furthermore, these bulky substituents can influence the molecular packing in the solid state, which in turn affects the material's electronic and photophysical properties.

This document provides a comprehensive, field-proven protocol for the synthesis of vanadyl octa-(4-tert-butylphenyl)tetrapyrazinoporphyrazine. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution to prepare the key precursor, 5,6-bis(4-tert-butylphenoxy)pyrazine-2,3-dicarbonitrile, followed by a template-driven macrocyclization reaction in the presence of a vanadium salt. This guide is intended for researchers in chemistry and materials science, providing not just a methodology, but also the underlying scientific rationale for key experimental choices.

Diagrammatic Overview of the Synthetic Pathway

Caption: Synthetic route to vanadyl octa-(4-tert-butylphenyl)tetrapyrazinoporphyrazine.

PART 1: Synthesis of the Precursor - 5,6-bis(4-tert-butylphenoxy)pyrazine-2,3-dicarbonitrile

Scientific Rationale